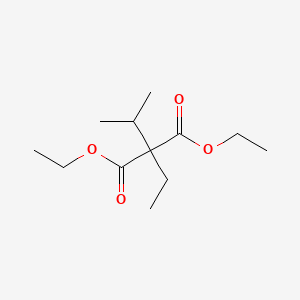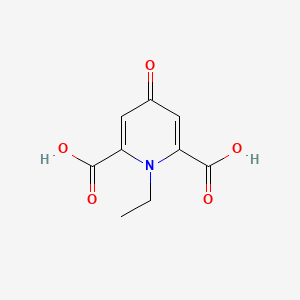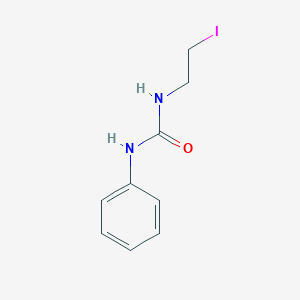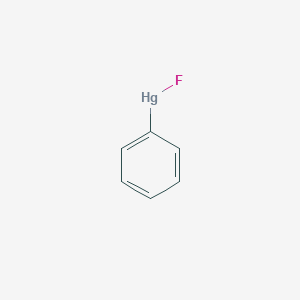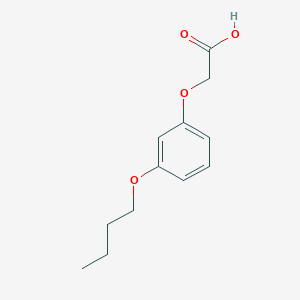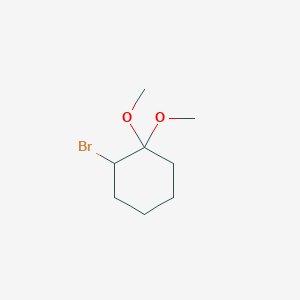
Thymidylyl-deoxyadenylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidylyl-deoxyadenylic acid is a double-stranded alternating copolymer composed of thymidylyl and deoxyadenylic acid units. It is commonly used as a model for studying DNA structure dynamics and drug interactions . This compound is significant in the field of molecular biology and biochemistry due to its role in DNA research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymidylyl-deoxyadenylic acid can be synthesized through the polymerization of thymidylyl and deoxyadenylic acid monomers. The process involves the formation of phosphodiester bonds between the nucleotides under controlled conditions. The reaction typically requires the presence of a catalyst and a suitable solvent to facilitate the polymerization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers. These machines can precisely control the addition of nucleotides, ensuring high purity and yield of the final product. The synthesized polymer is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidylyl-deoxyadenylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of phosphodiester bonds in the presence of water, often catalyzed by acids or enzymes.
Oxidation: Oxidative reactions can occur under the influence of oxidizing agents such as hydrogen peroxide.
Major Products: The major products formed from these reactions include mononucleotides and other smaller nucleotide fragments, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Thymidylyl-deoxyadenylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of DNA.
Biology: In molecular biology, it serves as a tool for understanding DNA replication, transcription, and repair mechanisms.
Medicine: Researchers use this compound to investigate the interactions between DNA and various drugs, aiding in the development of new therapeutic agents.
Industry: It is employed in the production of synthetic DNA sequences for various industrial applications, including biotechnology and pharmaceuticals
Mécanisme D'action
The mechanism of action of thymidylyl-deoxyadenylic acid involves its interaction with DNA-binding proteins and enzymes. It can mimic natural DNA sequences, allowing researchers to study the binding affinity and specificity of these proteins. The molecular targets include DNA polymerases, helicases, and other enzymes involved in DNA metabolism. The pathways involved in these interactions are crucial for understanding the fundamental processes of DNA replication and repair .
Comparaison Avec Des Composés Similaires
- Poly(deoxyadenylic-thymidylic) acid
- Poly(dA-dT)
- Poly(dA:dT)
Comparison: Thymidylyl-deoxyadenylic acid is unique due to its specific sequence and structure, which allows it to serve as an accurate model for studying DNA dynamics. Compared to other similar compounds, it offers a more precise representation of natural DNA sequences, making it invaluable for research purposes .
Propriétés
Numéro CAS |
2147-15-1 |
|---|---|
Formule moléculaire |
C20H27N7O13P2 |
Poids moléculaire |
635.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O13P2/c1-9-4-26(20(30)25-19(9)29)14-2-10(28)12(38-14)5-37-42(34,35)40-11-3-15(39-13(11)6-36-41(31,32)33)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28H,2-3,5-6H2,1H3,(H,34,35)(H2,21,22,23)(H,25,29,30)(H2,31,32,33)/t10-,11-,12+,13+,14?,15+/m0/s1 |
Clé InChI |
YRITVODHCMDVSY-VEGPOJNRSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)



